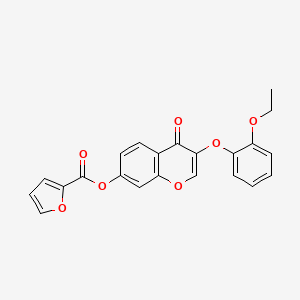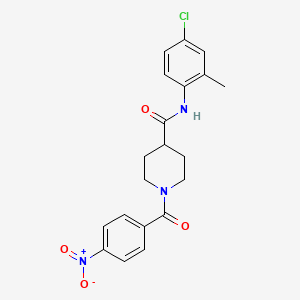![molecular formula C13H9IN4O3S B3540124 N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B3540124.png)
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide
概要
説明
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide is a complex organic compound characterized by the presence of iodine, pyridine, carbamothioyl, and nitrobenzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, starting with the iodination of pyridine derivatives. The iodinated pyridine is then reacted with carbamothioyl chloride under controlled conditions to form the carbamothioyl intermediate. This intermediate is subsequently reacted with 3-nitrobenzoyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-aminobenzamide derivatives.
Substitution: Formation of azido or other substituted pyridine derivatives.
科学的研究の応用
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The nitro and carbamothioyl groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- N-[(5-iodopyridin-2-yl)carbamothioyl]thiophene-2-carboxamide
- N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide
Uniqueness
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide stands out due to its combination of iodine, pyridine, carbamothioyl, and nitrobenzamide groups, which confer unique chemical and biological properties
特性
IUPAC Name |
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN4O3S/c14-9-4-5-11(15-7-9)16-13(22)17-12(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H2,15,16,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXNVDIHYKWFCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=NC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B3540047.png)
![3-[(5E)-5-(5-chloro-2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3540051.png)
![N-[(2-iodophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3540056.png)
![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B3540064.png)
![4-Chloro-3-{[(4-Fluorobenzoyl)Carbamothioyl]Amino}Benzoic Acid](/img/structure/B3540072.png)

![4-bromo-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B3540080.png)

![METHYL 4-{2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B3540089.png)
![(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione](/img/structure/B3540095.png)
![7-[(3-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3540100.png)
![3-(2-furyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B3540136.png)
![(E)-N-[(4-phenyloxan-4-yl)methyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B3540137.png)

